While N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide itself wasn't found in the provided literature, its structure suggests it belongs to the class of sulfonamides. Sulfonamides are organic compounds containing the sulfonamide functional group (R-S(=O)2-NR2'). They are known for various biological activities and have significant applications in medicinal chemistry. []
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1